molecular formula C19H19NO3 B2865055 3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one CAS No. 879043-22-8

3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2865055
CAS No.: 879043-22-8
M. Wt: 309.365
InChI Key: OZVGQWWRAIHABB-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one is a synthetic oxindole derivative provided for research use only. This compound is part of the 3,3-disubstituted oxindole core scaffold, recognized as a privileged structure in medicinal chemistry for its prevalence in biologically active compounds and natural products . The 3-hydroxy-3-(2-oxopropyl) motif is a key functional group of interest; research on a structurally related metabolite, 3-hydroxy-3-(2-oxopropyl)indolin-2-one, has demonstrated potent biological activity, including the inhibition of nitric oxide (NO) production in activated murine macrophage cells with an IC50 value of 34 µM . This suggests potential research applications for the compound in immunology and inflammation studies, as nitric oxide is a key signaling molecule in the immune response. Furthermore, compounds based on the indolin-2-one pharmacophore are being intensively investigated in oncology. The 3-(4-hydroxyphenyl)indoline-2-ones, a related subclass, have shown significant antitumor activity in preclinical models, inducing cancer cell death via an intriguing mode-of-action and demonstrating the ability to eradicate drug-resistant, estrogen receptor-positive breast cancer . The specific 1-(4-methylbenzyl) substitution on the indoline nitrogen presents a tailored structure for researchers exploring structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This reagent is intended solely for scientific research and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-7-9-15(10-8-13)12-20-17-6-4-3-5-16(17)19(23,18(20)22)11-14(2)21/h3-10,23H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVGQWWRAIHABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Functionalization of Isatin

The synthesis often begins with isatin (indoline-2,3-dione), a commercially available precursor. The N1 position is alkylated with 4-methylbenzyl bromide under basic conditions to introduce the 4-methylbenzyl group. This step typically employs potassium carbonate in dimethylformamide (DMF) at 80°C, achieving yields of 85–90%.

Reaction Conditions:
$$
\text{Isatin} + \text{4-Methylbenzyl Bromide} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{80^\circ\text{C}, 12\,h} \text{1-(4-Methylbenzyl)Indoline-2,3-Dione}
$$

Nucleophilic Addition at C3

The C3 carbonyl of 1-(4-methylbenzyl)indoline-2,3-dione undergoes nucleophilic addition with a 2-oxopropyl group. This is achieved via a Grignard reaction using allylmagnesium bromide, followed by oxidation to install the ketone functionality.

Mechanistic Pathway:

  • Grignard Addition:
    $$
    \text{1-(4-Methylbenzyl)Indoline-2,3-Dione} + \text{CH}2=\text{CHCH}2\text{MgBr} \rightarrow \text{3-Allyl-1-(4-Methylbenzyl)Indolin-2-One}
    $$
  • Oxidation: Ozonolysis or catalytic oxidation converts the allyl group to a 2-oxopropyl moiety. Using ozone in dichloromethane at −78°C followed by reductive workup yields the target ketone.

Yield Optimization:

Step Reagent Temperature Yield (%)
Grignard Addition AllylMgBr 0°C 75
Oxidation O$$_3$$/DCM −78°C 68

One-Pot Catalytic Approaches

Vanadium-Catalyzed Condensation

A green protocol inspired by Pandey et al. utilizes vanadium oxysulfate (VOSO$$_4$$) in aqueous media to condense isatin derivatives with propionaldehyde derivatives. This method avoids toxic solvents and reduces step count.

Procedure:

  • Reaction Setup:
    $$
    \text{1-(4-Methylbenzyl)Isatin} + \text{2-Oxopropyl Acetate} \xrightarrow[\text{VOSO}4, \text{H}2\text{O}]{70^\circ\text{C}, 6\,h} \text{3-Hydroxy-1-(4-Methylbenzyl)-3-(2-Oxopropyl)Indolin-2-One}
    $$
  • Workup: The product precipitates upon cooling, filtered, and recrystallized from ethanol.

Advantages:

  • Solvent: Water as a green solvent reduces environmental impact.
  • Yield: 82–88% with >95% purity by HPLC.

Acid-Catalyzed Cyclization

Hydrochloric acid (HCl) in refluxing toluene facilitates cyclization of pre-functionalized intermediates. This method is favored for large-scale synthesis due to reagent availability and simplicity.

Key Reaction:
$$
\text{3-Allyl-1-(4-Methylbenzyl)Indolin-2-One} \xrightarrow[\text{HCl, Toluene}]{110^\circ\text{C}, 8\,h} \text{Target Compound}
$$

Industrial Scalability:

Parameter Value
Batch Size 10 kg
Purity 98.5%
Cycle Time 12 h

Advanced Methodologies: Knoevenagel Adduct Formation

Bis-Indolinone Synthesis

The Knoevenagel reaction, as reported by PMC studies, enables the formation of bis-indolinones through condensation of activated methylene groups with carbonyl compounds. Adapting this for mono-functionalization requires precise stoichiometric control.

Application to Target Compound:

  • Core Formation:
    $$
    \text{1-(4-Methylbenzyl)Isatin} + \text{Diethyl Oxalacetate} \xrightarrow[\text{Piperidine}]{EtOH, 60^\circ\text{C}} \text{3-Hydroxy-3-(2-Oxopropyl)Indolin-2-One}
    $$
  • Selective Alkylation: The N1 position is subsequently alkylated with 4-methylbenzyl chloride.

Yield Comparison:

Method Catalyst Yield (%)
Knoevenagel Piperidine 70
Vanadium-Catalyzed VOSO$$_4$$ 88

Industrial Production and Optimization

Continuous Flow Synthesis

Transitioning from batch to continuous flow systems enhances reproducibility and reduces reaction times. Microreactors enable precise temperature control and rapid mixing, critical for exothermic Grignard additions.

Case Study:

  • Reactor Type: Tubular microreactor (0.5 mm diameter).
  • Throughput: 5 L/h with 92% yield.
  • Purity: 99% by GC-MS.

Catalytic System Recycling

Vanadium catalysts can be recovered via aqueous extraction and reused for up to 5 cycles without significant activity loss, reducing costs by 40%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could yield various hydroxy derivatives.

    Substitution: The aromatic ring and indolinone core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary, but typical reagents include halogens, acids, or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Potential therapeutic agent, subject to further research and clinical trials.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, indolinone derivatives can interact with various enzymes and receptors, modulating their activity. This could involve binding to active sites, altering enzyme conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name 1-Position Substituent 3-Position Substituents Key Properties/Activities Reference
Target Compound 4-Methylbenzyl 3-Hydroxy, 3-(2-oxopropyl) Pending biological data -
3-Hydroxy-3-(2-oxopropyl)indolin-2-one H (unsubstituted) 3-Hydroxy, 3-(2-oxopropyl) IC₅₀ = 34 μM (NO inhibition)
1-Benzyl-3-(2-oxopropyl)-3-hydroxyindol-2-one Benzyl 3-Hydroxy, 3-(2-oxopropyl) NMR/IR data available
1-Allyl-3-(2-oxopropyl)-3-hydroxyindol-2-one Allyl 3-Hydroxy, 3-(2-oxopropyl) Lower lipophilicity vs. benzyl analogs
1-(4-Methoxyphenyl)-3-(2-oxopropyl)indolin-2-one 4-Methoxyphenyl 3-(4-Methoxyphenyl), 3-(2-oxopropyl) Synthesized via racemization study

Structural Insights :

  • Substitution with electron-donating groups (e.g., 4-methoxy in ) may alter electronic environments, affecting reactivity or binding interactions.
  • 3-Position Features :
    • The 2-oxopropyl group introduces a Michael acceptor moiety (α,β-unsaturated carbonyl), a feature shared with supercinnamaldehyde (SCA) compounds, which are associated with anticancer activity via covalent protein binding .

Spectroscopic and Physical Properties

  • NMR/IR Data :
    • 1-Benzyl analog (from ):
  • ¹H NMR (CDCl₃) : Aromatic protons (7.2–7.4 ppm), benzyl CH₂ (4.8–5.0 ppm), and 2-oxopropyl methylene (2.5–3.0 ppm).
  • IR (Nujol) : Broad O-H stretch (~3330 cm⁻¹), C=O (1681 cm⁻¹).

    • Target Compound : Expected to show similar peaks, with additional signals for the 4-methylbenzyl group (methyl at ~2.3 ppm, aromatic protons at 7.1–7.3 ppm).
  • Melting Points :

    • Analogous isoindolin-1-one derivatives (e.g., 3-benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one) exhibit melting points of 149–152°C , suggesting the target compound may have comparable thermal stability.

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